(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane: A Technical Guide for Advanced Drug Discovery
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane: A Technical Guide for Advanced Drug Discovery
CAS Number: 78592-82-2
Introduction
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane is a bifunctional synthetic building block that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its structure, featuring a terminal alkyne and a sterically hindered silyl ether, makes it a valuable reagent for the construction of complex molecular architectures, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, characterization, and strategic applications of this versatile compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 78592-82-2 | [1][2] |
| Molecular Formula | C₁₀H₂₀OSi | [1] |
| Molecular Weight | 184.35 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Density | 0.893 g/mL at 25 °C | [3] |
| Boiling Point | 70-74 °C at 10 mmHg | [3] |
| Refractive Index | n20/D 1.43 | [3] |
| Synonyms | 4-(tert-Butyldimethylsilyloxy)-1-butyne, TBDMS-O-but-3-yne | [1] |
Synthesis and Purification
The synthesis of (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane involves the protection of the hydroxyl group of 3-butyn-1-ol with a tert-butyldimethylsilyl (TBS) group. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silylating agent and the product.
Experimental Protocol: Synthesis
A representative procedure for the synthesis of a closely related analogue, (But-3-yn-1-yloxy)(tert-butyl)diphenylsilane, provides a reliable template that can be adapted for the dimethyl variant.[4]
-
To a stirred solution of 3-butyn-1-ol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in an ice bath (0 °C) is added triethylamine (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents) is then added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Column Preparation : A slurry of silica gel (230-400 mesh) is prepared in a non-polar eluent (e.g., hexanes).
-
Sample Loading : The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which is loaded onto the column.
-
Elution : The product is eluted using a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Fraction Collection : Fractions are collected and analyzed by TLC. Those containing the pure product are combined.
-
Solvent Removal : The solvent is removed by rotary evaporation to yield the pure (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane as a colorless oil.
Characterization
| Proton (¹H) NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| tert-Butyl | ~0.9 | singlet | 9H | C(CH₃)₃ |
| Dimethyl | ~0.1 | singlet | 6H | Si(CH₃)₂ |
| Acetylenic H | ~1.9 | triplet | 1H | ≡C-H |
| Methylene (adjacent to alkyne) | ~2.4 | triplet of doublets | 2H | -CH₂-C≡ |
| Methylene (adjacent to oxygen) | ~3.7 | triplet | 2H | -O-CH₂- |
¹³C NMR: Expected signals would include those for the tert-butyl and dimethylsilyl carbons, the two methylene carbons, and the two sp-hybridized carbons of the alkyne.
Infrared (IR) Spectroscopy: Key vibrational frequencies would be expected for the C-H stretch of the terminal alkyne (~3300 cm⁻¹), the C≡C stretch (~2120 cm⁻¹), and the strong Si-O-C stretch (~1100 cm⁻¹).
Applications in Drug Development: A Gateway to PROTACs
The primary utility of (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane in drug discovery lies in its role as a versatile linker precursor for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[5]
The Role of the Alkyne in PROTAC Assembly
The terminal alkyne of (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane serves as a chemical handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific covalent linkage of the alkyne-containing fragment to another molecule bearing an azide group, forming a stable triazole ring. This modular approach is highly advantageous for the construction of PROTACs, which are composed of three key components:
-
A ligand that binds to the protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase (e.g., for Cereblon or VHL).
-
A chemical linker that connects the two ligands.
The silyl ether in (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane acts as a protecting group for a hydroxyl functionality. This allows for the selective reaction of the alkyne via CuAAC, followed by deprotection of the silyl ether to reveal a hydroxyl group. This newly exposed hydroxyl can then be used for subsequent conjugation to either the POI ligand or the E3 ligase ligand through an ether or ester linkage.
Workflow for PROTAC Synthesis using (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane
Caption: Workflow for PROTAC synthesis.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for the CuAAC reaction.
-
In a suitable flask, dissolve the azide-containing molecule (1.0 equivalent) and (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane (1.1 equivalents) in a mixture of tert-butanol and water (1:1).
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 equivalents).
-
Finally, add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Conclusion
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane is a key synthetic intermediate whose value in modern drug discovery, particularly in the development of PROTACs, cannot be overstated. Its bifunctional nature, combined with the robustness and efficiency of the CuAAC reaction, provides a powerful platform for the modular assembly of complex, biologically active molecules. This guide provides the foundational knowledge for the synthesis, characterization, and strategic deployment of this important building block in the pursuit of novel therapeutics.
References
-
PubChem. (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2014). Supporting Information for manuscript b400551a. [Link]
-
Royal Society of Chemistry. Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI) Fluoride Exchange and Thiol-yne Chemistry. [Link]
- R, I, Troup.; et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther., 1(5): 273–312.
-
Precise PEG. Linkers in PROTACs. [Link]
-
Organic Syntheses. Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]
-
ChemBK. tert-butyl(but-3-yn-1-yloxy)dimethylsilane. [Link]
-
MDPI. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. [Link]
-
bioRxiv. Exploring Degradation of Intrinsically Disordered Protein YAP induced by PROTACs. [Link]
-
Diva-portal.org. Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. [Link]
-
PMC. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. [Link]
-
ResearchGate. Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds? [Link]
-
PubChemLite. (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane. [Link]
-
Wiley-VCH. (2008). Supporting Information. [Link]
-
PMC. PROTACs: An Emerging Therapeutic Modality in Precision Medicine. [Link]
Sources
- 1. (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane | C10H20OSi | CID 4304567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eMolecules Ambeed / (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane / 1g | Fisher Scientific [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
